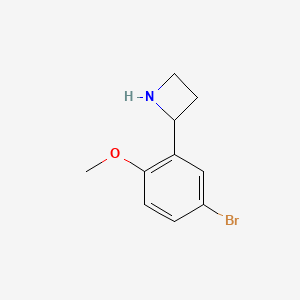

2-(5-Bromo-2-methoxyphenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)azetidine |

InChI |

InChI=1S/C10H12BrNO/c1-13-10-3-2-7(11)6-8(10)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |

InChI Key |

ACJWGBRUAIOLST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2CCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 5 Bromo 2 Methoxyphenyl Azetidine and Its Analogs

Retrosynthetic Analysis of 2-(5-Bromo-2-methoxyphenyl)azetidine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most common disconnections are across the C-N bonds of the azetidine (B1206935) ring, which are typically formed in the final stages of the synthesis.

A primary retrosynthetic route involves an intramolecular nucleophilic substitution. This disconnection of the N1-C4 bond reveals a key precursor: a γ-amino halide or a γ-amino alcohol derivative. Specifically, this would be a 3-amino-1-(5-bromo-2-methoxyphenyl)propan-1-ol derivative where the hydroxyl group is converted into a suitable leaving group (e.g., tosylate, mesylate, or halide). This precursor, in turn, can be traced back to the parent aldehyde, 5-bromo-2-methoxybenzaldehyde (B189313), and a suitable three-carbon component. This approach is advantageous as it builds the carbon skeleton first, followed by the crucial ring-closing step.

An alternative disconnection strategy is based on a [2+2] cycloaddition. In this approach, the azetidine ring is envisioned as being formed from two components: an imine and an alkene. This retrosynthesis breaks the C2-C3 and N1-C4 bonds simultaneously. The required synthons would be an imine derived from 5-bromo-2-methoxybenzaldehyde and a simple alkene, such as ethylene (B1197577), or a synthetic equivalent. This method offers a convergent approach to the azetidine core.

Classical and Contemporary Approaches to Azetidine Ring Formation

The formation of the strained four-membered azetidine ring can be challenging due to unfavorable ring strain. organic-chemistry.org However, several reliable methods have been developed, broadly categorized into intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization Reactions (e.g., 4-exo-tet, SN2)

The most prevalent method for synthesizing azetidines is the intramolecular cyclization of a γ-amino compound bearing a leaving group at the terminal position. This reaction proceeds via an intramolecular SN2 mechanism, which, according to Baldwin's rules, is a favored "4-exo-tet" cyclization. acs.org The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the four-membered ring.

The efficiency of the intramolecular SN2 cyclization is highly dependent on the nature of both the leaving group and the nitrogen nucleophile.

Leaving Group: An effective leaving group is essential for facilitating the ring closure. The leaving group's ability to stabilize a negative charge as it departs is paramount. Common choices include halides (I > Br > Cl) and sulfonate esters such as tosylates (OTs) and mesylates (OMs), which are excellent leaving groups. The choice can influence reaction rates and yields significantly. For instance, converting a primary alcohol to a tosylate or mesylate dramatically enhances its reactivity towards intramolecular displacement.

Nucleophile: The nucleophilicity of the nitrogen atom is another critical factor. Often, the nitrogen is protected with a group that can be removed later. Electron-withdrawing protecting groups (e.g., tosyl, nosyl) can decrease the nitrogen's nucleophilicity, potentially hindering the cyclization. However, these groups also prevent side reactions and can be crucial for directing the synthesis. In some cases, a strong base is required to deprotonate the nitrogen, thereby increasing its nucleophilicity for the ring-closing step. acs.org

| Leaving Group | Relative Reactivity | Typical Precursor | Key Considerations |

|---|---|---|---|

| Iodide (I) | Very High | γ-amino alcohol (via Finkelstein reaction) | Highly reactive, may lead to side reactions if not controlled. |

| Bromide (Br) | High | γ-amino alcohol (e.g., using PBr₃) | Good balance of reactivity and stability. |

| Tosylate (OTs) | High | γ-amino alcohol + TsCl | Forms stable, crystalline intermediates. Excellent leaving group. |

| Mesylate (OMs) | High | γ-amino alcohol + MsCl | Similar to tosylate, often used interchangeably. |

| Chloride (Cl) | Moderate | γ-amino alcohol (e.g., using SOCl₂) | Less reactive, may require harsher conditions. |

A significant challenge in the synthesis of 2-arylazetidines via intramolecular cyclization is controlling the regioselectivity. The cyclization of an N-protected aminomethyloxirane, for example, can theoretically lead to either a four-membered azetidine (via 4-exo-tet cyclization) or a five-membered pyrrolidine (B122466) (via 5-endo-tet cyclization). acs.orgnih.gov

According to Baldwin's rules, the 4-exo-tet pathway is generally favored over the 5-endo-tet pathway. However, the reaction's outcome is often under kinetic control, and factors such as the base used, solvent, and reaction temperature can influence the product distribution. acs.org For the synthesis of 2-arylazetidines, it has been demonstrated that under specific, kinetically controlled conditions (e.g., using a strong, non-nucleophilic base at low temperatures), the formation of the strained four-membered ring can be achieved with high regioselectivity, avoiding the formation of the thermodynamically more stable five-membered ring. acs.org The geometry of the transition state plays a crucial role; the angle of attack for the 4-exo-tet cyclization is often more favorable than that for the 5-endo-tet pathway, leading to a lower activation energy for azetidine formation. acs.org

| Factor | Favors 4-exo-tet (Azetidine) | Favors 5-endo-tet (Pyrrolidine) | Rationale |

|---|---|---|---|

| Reaction Control | Kinetic Control (low temp, strong non-nucleophilic base) | Thermodynamic Control (higher temp, weaker base) | The 4-membered ring is kinetically preferred but less stable. acs.org |

| Substrate Geometry | Constrained transition state favoring proximal attack | Flexible transition state allowing for distal attack | The geometry must allow for the optimal bond angle for nucleophilic attack. |

| Lewis Acid Catalysis | Can enhance selectivity by pre-organizing the substrate | May favor the thermodynamically more stable product | Lewis acids can coordinate to both the nucleophile and leaving group, influencing the transition state. nih.govfrontiersin.org |

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical route to cyclic systems, including azetidines. These reactions form two new bonds in a single step, rapidly constructing the heterocyclic core.

The Aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. researchgate.netnih.govrsc.org This reaction is a direct method for constructing the azetidine ring and is particularly useful for accessing functionalized derivatives. researchgate.netresearchgate.net

For the synthesis of this compound, this would involve the reaction of the imine derived from 5-bromo-2-methoxybenzaldehyde with an alkene. In its simplest form, using ethylene would provide the target structure directly. The reaction is typically initiated by UV light, which excites the imine to a reactive singlet or triplet state. This excited imine then adds to the alkene to form the azetidine ring. nih.gov

Recent advancements have focused on using visible light in conjunction with a photocatalyst, which allows for milder reaction conditions and can improve selectivity. nih.govchemrxiv.org A key challenge in the Aza Paternò-Büchi reaction is controlling competing side reactions, such as the E/Z isomerization of the imine, which can dissipate the electronic energy without leading to cycloaddition. nih.gov The use of cyclic imines or specific acyclic imine precursors, such as oximes, can circumvent these issues. nih.gov

Metal-Catalyzed Azetidine Synthesis

The use of transition metals as catalysts has revolutionized the synthesis of complex organic molecules, and azetidines are no exception. Various metals, including palladium, copper, and lanthanides, have been employed to catalyze the formation of the azetidine ring with high efficiency and selectivity.

Palladium(II) catalysts have been effectively used to promote the intramolecular amination of C(sp³)–H bonds, providing a direct route to azetidines. chemicalbook.comcdnsciencepub.comresearchgate.netrsc.org This methodology often utilizes a directing group, such as a picolinamide (B142947) (PA) group, attached to the amine substrate to facilitate the C-H activation at the γ-position. chemicalbook.comcdnsciencepub.comresearchgate.net The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and is characterized by its tolerance of various functional groups and its ability to form the strained four-membered ring with high diastereoselectivity. cdnsciencepub.com The use of an appropriate oxidant, such as benziodoxole tosylate, in combination with an additive like silver acetate (B1210297) (AgOAc), promotes the key reductive elimination step from an alkyl–Pd(IV) intermediate to form the azetidine ring. nih.gov

| Substrate | Catalyst System | Oxidant | Yield (%) | Reference |

| N-(Picolinoyl)alkylamine | Pd(OAc)₂ | PhI(OAc)₂ | 60-85 | chemicalbook.com |

| N-(Picolinoyl)cyclopropylamine | Pd(OAc)₂ | PhI(OTs)₂ | 75 | rsc.org |

Copper catalysis has emerged as a versatile tool for the enantioselective synthesis of azetidines. One prominent strategy involves the highly enantioselective difunctionalization of azetines. Using a copper/bisphosphine catalyst system, two versatile functionalities, a boryl and an allyl group, can be installed onto the azetine ring with the concurrent formation of two new stereogenic centers. organic-chemistry.org This reaction represents a rare example of a copper-catalyzed asymmetric boryl alkylation of an electron-rich C=C bond within a strained heterocycle. organic-chemistry.org

Another approach is the visible-light-mediated intermolecular [2+2] photocycloaddition of imines and alkenes. researchgate.net The use of a copper(I)-based photosensitizer that forms a complex with the alkene allows for the reaction to proceed under mild conditions. researchgate.net This method overcomes the limitations of direct excitation of imines and provides access to a diverse range of functionalized azetidines. researchgate.net

| Reaction Type | Substrates | Catalyst System | Key Features | ee (%) |

| Boryl Allylation | Azetines, Allyl phosphates, Bis(pinacolato)diboron | Cu/Bisphosphine | High regio-, enantio-, and diastereoselectivity | up to 99 |

| [2+2] Photocycloaddition | Imines, Alkenes | Copper(I) photosensitizer | Visible light, Mild conditions | N/A |

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. researchgate.netprepchem.comdntb.gov.uamdpi.comamanote.comfrontiersin.org This reaction is notable for its high yields and tolerance of acid-sensitive and Lewis basic functional groups. researchgate.netprepchem.comdntb.gov.uamdpi.comamanote.comfrontiersin.org The lanthanide catalyst activates the epoxide, facilitating a nucleophilic attack by the tethered amine at the C3 position, leading to the formation of the azetidine ring. researchgate.netprepchem.comdntb.gov.uamdpi.comamanote.comfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product plays a crucial role in determining the regioselectivity of the aminolysis. researchgate.netdntb.gov.ua

| Substrate | Catalyst | Solvent | Temperature | Yield (%) |

| cis-3,4-Epoxy amine | La(OTf)₃ | (CH₂Cl)₂ | Reflux | 85-95 |

Organocatalytic Approaches

Organocatalysis offers an attractive metal-free alternative for the synthesis of chiral azetidines. These methods often rely on the use of small organic molecules as catalysts to promote asymmetric transformations.

The aza-Michael addition is another powerful organocatalytic tool for the construction of C-N bonds in the synthesis of azetidine derivatives. mdpi.combeilstein-journals.orgd-nb.inforsc.org For instance, the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, catalyzed by an organic base like DBU, provides functionalized 3-substituted azetidines. mdpi.com This strategy has been employed to create a variety of new heterocyclic amino acid derivatives. mdpi.com

Furthermore, an enantioselective chemicalbook.comresearchgate.net-Stevens rearrangement of azetidinium salts can be achieved using chiral guanidine (B92328) catalysts in conjunction with copper(I) complexes, affording chiral azetidine products. researchgate.net

| Organocatalytic Strategy | Catalyst Type | Key Transformation | Products |

| Enantioselective α-chlorination | Chiral amine | Asymmetric chlorination of aldehydes | C2-functionalized azetidines |

| Aza-Michael Addition | Organic base (e.g., DBU) | Conjugate addition of amines | 3-Substituted azetidines |

| chemicalbook.comresearchgate.net-Stevens Rearrangement | Chiral guanidine/Cu(I) | Rearrangement of azetidinium ylides | Chiral azetidines |

Synthesis of the 2-(5-Bromo-2-methoxyphenyl) Side Chain

The 2-(5-bromo-2-methoxyphenyl) side chain is typically introduced via a precursor aldehyde, 2-bromo-5-methoxybenzaldehyde. Several synthetic routes to this key intermediate have been reported, starting from readily available materials.

One common method involves the formylation of p-bromoanisole. prepchem.com The reaction is carried out in methylene (B1212753) chloride at low temperatures using titanium tetrachloride as a Lewis acid and 1,1-dichloromethyl methyl ether as the formylating agent. prepchem.com The reaction is then quenched with a bicarbonate solution to yield the desired product. prepchem.com

An alternative synthesis starts from m-anisaldehyde. cdnsciencepub.com This procedure involves the direct bromination of the aromatic ring, with the position of bromination directed by the existing substituents.

A third route utilizes m-methoxybenzoic acid as the starting material. google.com The acid is dissolved in a halogenated solvent and undergoes bromination with a reagent such as N-bromosuccinimide or dibromohydantoin in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. google.com This method is reported to be high-yielding and suitable for large-scale production. google.com

Finally, 2-bromo-5-hydroxybenzaldehyde (B121625) can be synthesized from 3-hydroxybenzaldehyde (B18108) via bromination. chemicalbook.com The resulting hydrox-benzaldehyde can then be methylated to afford 2-bromo-5-methoxybenzaldehyde.

| Starting Material | Reagents | Key Conditions | Yield (%) |

| p-Bromoanisole | TiCl₄, Cl₂CHOCH₃ | Methylene chloride, 0-10 °C | ~95 |

| m-Anisaldehyde | Brominating agent | N/A | ~70 |

| m-Methoxybenzoic acid | Dibromohydantoin, KBrO₃, Red P, H₂SO₄ | Dichloromethane, 25-30 °C | ~94 |

| 3-Hydroxybenzaldehyde | Bromine, then methylating agent | Dichloromethane, 35-38 °C | ~63 (for bromination step) |

Strategies for ortho- and para-Substituted Phenyl Rings

The synthesis of 2-arylazetidines with substitution on the phenyl ring is typically achieved by starting with an appropriately substituted aromatic precursor. General methods for forming the azetidine ring can be adapted for various substitution patterns.

One prominent strategy involves a two-step regio- and diastereoselective method starting from N-substituted benzylamines and substituted oxiranes (epoxides). researchgate.net This approach provides a versatile route to trans-3-(hydroxymethyl)-2-arylazetidines. researchgate.net The key step is the intramolecular cyclization of an oxiranylmethyl-substituted benzylamine (B48309) intermediate, induced by a strong base mixture such as lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR). researchgate.netacs.org The reaction proceeds via a kinetically controlled pathway, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring. semanticscholar.orgnih.gov

Another common approach is the cyclization of γ-amino alcohols or their derivatives. organic-chemistry.orgiitk.ac.in For instance, N-tosyl-β-aminoesters, prepared from the reaction of N-tosylarylaldimines with ester enolates, can be reduced to the corresponding γ-amino alcohols. iitk.ac.in These alcohols can then be converted into a species with a leaving group at the γ-position (e.g., by tosylation or mesylation), which subsequently undergoes base-induced intramolecular cyclization to form the N-tosylazetidine ring. organic-chemistry.orgresearchgate.net Hydrolysis or other deprotection steps can then yield the desired azetidine. researchgate.net

Other methods for constructing the 2-arylazetidine skeleton include:

[2+2] Cycloadditions: Photocycloaddition reactions between imines and alkenes can yield azetidine rings. acs.orgrsc.org

Palladium-Catalyzed C-H Amination: Intramolecular amination of a γ-C(sp³)–H bond has been reported as a method for synthesizing functionalized azetidines. rsc.org

Ring Expansion: N-benzylazetidinium salts have been shown to undergo Stevens rearrangement to form 2-phenylpyrrolidines, indicating the reactivity of related intermediates. researchgate.net

For the specific synthesis of a 2-(substituted-phenyl)azetidine, the choice of starting material is crucial. For example, a substituted benzaldehyde (B42025) can be converted into the corresponding N-tosylaldimine to enter the γ-amino alcohol pathway. iitk.ac.in Alternatively, a substituted benzylamine can be reacted with epichlorohydrin (B41342) to form the key intermediate for the oxirane-based method. semanticscholar.orgresearchgate.net

Integration of Halogen and Methoxy (B1213986) Groups

To synthesize this compound, the synthetic strategy must accommodate the bromo and methoxy substituents on the phenyl ring. The most direct approach is to begin with a commercially available or readily synthesized starting material that already contains the 5-bromo-2-methoxy-substituted phenyl group.

A potential precursor is 5-bromo-2-methoxyphenol , which can be synthesized from o-methoxyphenol in three steps: acetylation of the hydroxyl group, bromination using bromine and an iron powder catalyst, and subsequent deacetylation. google.com This phenol (B47542) could then be converted into a suitable starting material for azetidine synthesis, such as 5-bromo-2-methoxybenzaldehyde.

Once the appropriately substituted aromatic aldehyde or amine is obtained, it can be incorporated into the general synthetic routes described previously. For example:

From 5-bromo-2-methoxybenzaldehyde: This aldehyde can be converted to an N-tosylaldimine. Reaction with an ester enolate (e.g., from tert-butyl acetate and LDA) would yield a β-aminoester. Subsequent reduction with a reagent like lithium aluminum hydride (LAH) would give the γ-amino alcohol, which can then be cyclized to form the N-tosyl-2-(5-bromo-2-methoxyphenyl)azetidine. iitk.ac.in

From 5-bromo-2-methoxybenzylamine: This amine can be reacted with epichlorohydrin or a related tosylate to form the N-(5-bromo-2-methoxybenzyl)oxiran-2-ylmethyl)amine intermediate. researchgate.net Treatment of this intermediate with a strong base would then induce cyclization to the azetidine ring. researchgate.netacs.org

The presence of the methoxy group (an electron-donating group) and the bromo group (a halogen) is generally well-tolerated in many azetidine synthesis protocols, as discussed in the functional group tolerance section. acs.org

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of 2-substituted azetidines is of significant interest, as the three-dimensional arrangement of substituents is critical for biological activity and application in asymmetric catalysis. rsc.orgbirmingham.ac.uk Stereoselective synthesis involves controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters in the molecule.

Control of Diastereoselectivity and Enantioselectivity

Diastereoselectivity: In the synthesis of 2,3-disubstituted azetidines, such as those derived from the oxirane-ring opening strategy, the formation of the trans diastereomer is often favored. researchgate.netacs.org This stereochemical outcome is the result of a kinetically controlled reaction where the transition state leading to the trans product is lower in energy. researchgate.netacs.org Spectroscopic methods like NMR (ROESY, NOESY) are used to confirm the trans geometry of the substituents on the azetidine ring. acs.org Quantum chemical calculations have been employed to explain the preference for the 4-exo-tet cyclization leading to the azetidine ring over the 5-endo-tet cyclization that would form a pyrrolidine, providing a theoretical basis for Baldwin's rules in this context. semanticscholar.orgnih.gov

Enantioselectivity: Achieving high enantioselectivity in the synthesis of chiral azetidines typically requires the use of asymmetric catalysis or chiral auxiliaries. Several catalytic systems have been developed for this purpose. For instance, a highly enantioselective difunctionalization of azetines (unsaturated precursors to azetidines) has been achieved using a copper/bisphosphine catalyst. acs.orgnih.gov This method installs two functional groups (boryl and allyl) across the double bond, creating two new stereogenic centers with high control. acs.org Organocatalytic methods using thiourea (B124793) and squaramide catalysts have also been successfully applied to the asymmetric synthesis of α-azetidinyl tertiary alkyl halides, yielding products with high enantioselectivities. nih.gov

Chiral Auxiliaries and Asymmetric Catalysis in Azetidine Synthesis

Chiral Auxiliaries: A classic strategy for asymmetric synthesis involves the temporary incorporation of a chiral molecule—a chiral auxiliary—to direct the stereochemical course of a reaction. Optically active α-methylbenzylamine is a commonly used chiral auxiliary in the synthesis of azetidines. nih.gov For example, (S)-1-phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org The auxiliary guides the formation of a specific stereoisomer, and it can be removed in a later step to yield the enantiomerically enriched product.

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. It is often considered a more efficient and atom-economical method than the use of stoichiometric chiral auxiliaries. tandfonline.comtandfonline.com

Metal-Based Catalysis: Chiral copper(I) complexes with sabox ligands have been used for the asymmetric [3+1]-cycloaddition of imido-sulfur ylides and metallo-enolcarbenes to produce chiral tetrasubstituted azetidines. nih.gov Palladium(II)-catalyzed intramolecular C-H amination also represents a powerful method for creating functionalized azetidines. rsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been employed in the enantioselective synthesis of spirocyclic azetidine oxindoles via phase-transfer catalysis. nih.gov These catalysts operate by forming a chiral ion pair with the substrate, which then directs the stereochemical outcome of the intramolecular cyclization.

Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines, tolerating a wide range of functional groups. frontiersin.orgnih.gov

Chiral azetidines themselves can also serve as ligands in asymmetric catalysis, where the rigidity of the four-membered ring can lead to enhanced control of the catalytic pocket and increased enantioselectivity in reactions like Michael additions. rsc.org

Functional Group Tolerance and Substrate Scope in Synthesis

The applicability of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. Modern synthetic strategies for azetidines often demonstrate remarkable functional group tolerance, allowing for the preparation of a diverse library of compounds. semanticscholar.orgnih.gov

Methods such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines have been shown to proceed in high yields even with substrates containing sensitive functionalities. frontiersin.orgnih.gov This tolerance is crucial for synthesizing complex molecules without the need for extensive protecting group manipulations.

The table below summarizes the tolerance of various functional groups in different synthetic methods leading to azetidines and related structures.

| Functional Group | Example Group | Tolerance in Synthetic Method | Reference |

|---|---|---|---|

| Protecting Groups | Boc, PMB, TBS | Tolerated in La(OTf)₃-catalyzed aminolysis of epoxy amines. | frontiersin.orgnih.gov |

| Nitriles | -CN | Tolerated in La(OTf)₃-catalyzed aminolysis. The presence of a nitrile on a different substrate led to ketone formation via 1,2-addition in another method. | acs.orgfrontiersin.orgnih.gov |

| Sulfides | -S- | Tolerated in La(OTf)₃-catalyzed aminolysis. | frontiersin.orgnih.gov |

| Halogens | -F, -Cl, -Br | Aryl halides are well-tolerated in various methods, including stereoselective carboxylations and catalytic aminolysis. | acs.orgfrontiersin.org |

| Ethers | Methoxy (-OCH₃) | Electron-donating groups like methoxy on the aryl ring are well-tolerated. | acs.org |

| Esters | -COOR | Tolerated in organocatalytic additions. | nih.gov |

| Nitro Groups | -NO₂ | Tolerated in organocatalytic additions. | nih.gov |

| Alkenes | -CH=CH₂ | Tolerated in copper-catalyzed boryl allylation, which showed good chemoselectivity for the azetine double bond over other C=C bonds. | acs.org |

The substrate scope for 2-arylazetidines is also broad. A variety of substituents on the aryl ring, including both electron-donating and electron-withdrawing groups, can be accommodated. acs.orgacs.org This allows for the synthesis of a wide range of analogs for structure-activity relationship studies. For example, the two-step synthesis from oxiranes has been successfully applied to phenyl rings substituted with H, Pr, and Ph groups, yielding products in moderate to good yields. acs.org

Green Chemistry Considerations in Azetidine Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. tandfonline.comtandfonline.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like azetidines to create more sustainable and environmentally friendly protocols.

Several "green" approaches have been reported for the synthesis of 2-azetidinones (β-lactams), a closely related class of compounds, and these methods can inform the synthesis of azetidines:

Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) are used to accelerate reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. tandfonline.comtandfonline.comresearchgate.net For instance, a one-pot synthesis of N-heterocycles from alkyl dihalides and primary amines has been achieved under microwave irradiation in an aqueous medium. organic-chemistry.org

Benign Solvents: Replacing hazardous organic solvents with water or performing reactions under solvent-free conditions is a key goal of green chemistry. The use of aqueous media, where possible, reduces environmental impact and simplifies workup procedures. researchgate.net

Catalysis: The use of catalysts, especially those that can be recovered and reused, is preferred over stoichiometric reagents to minimize waste. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product is a fundamental principle. Cycloaddition reactions are often highly atom-economical. tandfonline.comresearchgate.net

Process Simplification: Novel methods involving stirring with molecular sieves have been developed to replace traditional techniques like Dean-Stark distillation for water removal. tandfonline.comtandfonline.com This simplifies the experimental setup and can avoid the use of high-boiling point solvents. For example, the synthesis of 2-azetidinones via sonication required only 20-30 minutes, compared to 12-16 hours for conventional refluxing methods, and yielded products in 81-93% yield. tandfonline.com

By adopting these strategies—such as using microwave-assisted organic synthesis (MAOS), employing catalytic rather than stoichiometric reagents, and choosing greener solvents—the synthesis of this compound and its analogs can be made more efficient and environmentally sustainable.

Advanced Structural Elucidation and Stereochemical Analysis of 2 5 Bromo 2 Methoxyphenyl Azetidine

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods like ¹H and ¹³C NMR can confirm the primary structure of 2-(5-Bromo-2-methoxyphenyl)azetidine, a deeper understanding of its stereochemistry and the precise assignment of all signals require more sophisticated two-dimensional NMR experiments and high-resolution mass spectrometry.

Two-dimensional NMR techniques are indispensable for elucidating the complex spin systems and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the azetidine (B1206935) ring and confirming the substitution pattern on the aromatic ring. For instance, the proton at C2 of the azetidine ring would show a correlation to the diastereotopic protons at C3, which in turn would correlate with the protons at C4. On the phenyl ring, the proton at C6 would show a correlation to the proton at C4, confirming their ortho and meta relationship, respectively, to the proton at C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It provides an unambiguous assignment of each carbon atom that bears protons. For the target molecule, HSQC would definitively link the proton signals of the azetidine and phenyl rings to their corresponding carbon signals. columbia.eduresearchgate.net The methylene (B1212753) carbons of the azetidine ring can be distinguished from the methine carbon, and the aromatic CH groups can be assigned.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry and conformation by identifying protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. ceitec.cznanalysis.com For this compound, a key NOESY correlation would be observed between the proton at C2 of the azetidine ring and the protons of the methoxy (B1213986) group. This spatial proximity would confirm the relative orientation of the azetidine and methoxyphenyl substituents. Furthermore, NOE signals between the C2 proton and specific protons on the azetidine ring (e.g., one of the C3 protons) can help to define the ring's puckering and the preferred conformation of the molecule in solution. researchgate.netyoutube.com

A hypothetical table of assigned NMR data is presented below, illustrating the expected chemical shifts and key correlations.

| Atom Position | Hypothetical ¹H δ (ppm) | Hypothetical ¹³C δ (ppm) | Key COSY Correlations (¹H) | Key NOESY Correlations (¹H) |

| Azetidine-NH | ~2.5 (broad s) | - | H4a, H4b | H2, H4a, H4b |

| Azetidine-C2 | ~4.5 (t) | ~65.0 | H3a, H3b | H3a, H3b, OCH₃, Ar-H6 |

| Azetidine-C3 | ~2.2 (m, H3a), ~2.6 (m, H3b) | ~25.0 | H2, H4a, H4b | H2, H4a, H4b |

| Azetidine-C4 | ~3.5 (m, H4a), ~3.8 (m, H4b) | ~50.0 | H3a, H3b | H3a, H3b, NH |

| Phenyl-C1 | - | ~130.0 | - | - |

| Phenyl-C2 | - | ~157.0 | - | - |

| Phenyl-C3 | ~7.4 (dd) | ~118.0 | H4 | H4, OCH₃ |

| Phenyl-C4 | ~7.0 (d) | ~115.0 | H3 | H3, H6 |

| Phenyl-C5 | - | ~117.0 | - | - |

| Phenyl-C6 | ~6.9 (d) | ~112.0 | H4 | H4, H2 |

| Methoxy (OCH₃) | ~3.9 (s) | ~56.0 | - | H2, Ar-H3 |

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to determine the elemental composition of a molecule with high confidence. For this compound (C₁₀H₁₂BrNO), HRMS would confirm its molecular formula.

A crucial feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. libretexts.org Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. libretexts.org This distinctive doublet is a clear indicator of the presence of a single bromine atom in the molecule.

| Ion | Isotope Composition | Expected m/z | Relative Abundance (%) |

| [M]⁺ | C₁₀H₁₂⁷⁹BrNO | 241.0102 | 100 |

| [M+2]⁺ | C₁₀H₁₂⁸¹BrNO | 243.0082 | ~98 |

X-ray Crystallographic Studies of this compound and Derivatives

The four-membered azetidine ring is not planar due to ring strain. rsc.org It typically adopts a puckered conformation to alleviate this strain. nih.govrsc.org The degree of puckering and the preferred conformation are influenced by the nature and stereochemistry of the substituents on the ring. researchgate.net In this compound, the bulky substituted phenyl group at the C2 position would significantly influence the ring's conformation. X-ray analysis would reveal the exact dihedral angles within the ring and the orientation of the substituents (axial or equatorial-like positions).

Since the C2 carbon of the azetidine ring is a stereocenter, this compound can exist as a pair of enantiomers, (R) and (S). X-ray crystallography on a single crystal grown from an enantiomerically pure sample is a powerful method for determining the absolute configuration. nih.govlibretexts.org By using anomalous dispersion, the absolute arrangement of atoms in space can be determined, allowing for the unambiguous assignment as either R or S.

A hypothetical table of crystal data for this compound is provided below.

| Parameter | Hypothetical Value |

| Chemical formula | C₁₀H₁₂BrNO |

| Formula weight | 242.11 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a, b, c (Å) | 5.8, 12.5, 7.9 |

| α, β, γ (°) | 90, 105, 90 |

| Volume (ų) | 550 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.46 |

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mdpi.com Specific functional groups have characteristic vibrational frequencies, making these methods useful for structural confirmation.

For this compound, key vibrational bands would include:

N-H stretch: A moderate absorption in the IR spectrum around 3300-3400 cm⁻¹ corresponding to the azetidine amine.

Aromatic C-H stretch: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ for the azetidine and methoxy groups.

C=C aromatic stretch: Several bands in the 1450-1600 cm⁻¹ region. mdpi.com

C-O stretch: Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions for the aryl-ether.

C-Br stretch: A band in the far-IR or low-frequency Raman region, typically around 500-650 cm⁻¹.

| Vibrational Mode | Functional Group | Hypothetical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Azetidine amine | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Phenyl ring | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | Azetidine & Methoxy | 2850 - 2980 | Medium-Strong |

| C=C Stretch | Aromatic ring | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Azetidine | 1100 - 1250 | Medium |

| Aryl-O-C Asymmetric Stretch | Methoxy | 1230 - 1270 | Strong |

| Aryl-O-C Symmetric Stretch | Methoxy | 1020 - 1050 | Strong |

| C-Br Stretch | Bromo-phenyl | 500 - 650 | Medium-Strong |

Theoretical and Computational Studies on 2 5 Bromo 2 Methoxyphenyl Azetidine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No published DFT studies on 2-(5-Bromo-2-methoxyphenyl)azetidine were found. Such studies would typically provide insights into the molecule's electronic properties, stability, and reactivity based on its calculated wavefunction and electron density.

There is no available data on the HOMO-LUMO gap or the spatial distribution of the frontier molecular orbitals for This compound . This information would be crucial for understanding its electronic transitions and predicting its behavior in chemical reactions.

A Molecular Electrostatic Potential (MEP) map for This compound has not been generated in the scientific literature. An MEP map would visualize the charge distribution and identify the electron-rich and electron-deficient regions of the molecule, which are key to predicting its intermolecular interactions.

The non-linear optical (NLO) properties of This compound have not been computationally investigated. NLO studies would determine its potential for applications in optical devices by calculating properties such as polarizability and hyperpolarizability.

Prediction of Reaction Mechanisms and Transition States

There are no computational studies predicting the reaction mechanisms or identifying the transition states for reactions involving This compound . Such research would provide valuable information on its reactivity and the pathways of its chemical transformations.

Strain Energy Analysis of the Azetidine (B1206935) Ring System

While the strain energy of the parent azetidine ring is well-documented, a specific strain energy analysis for the substituted derivative This compound is not available. The presence of the bulky substituted phenyl group at the 2-position would likely influence the ring strain, but the exact quantitative effect has not been computationally determined.

Based on the available information, a detailed article focusing on the theoretical and computational studies of this compound cannot be generated. The search results lack specific studies, data, and research findings related to the molecular modeling, docking, and molecular dynamics of this particular compound.

Without this specific information, generating the content for the outlined sections would result in speculation and would not meet the required standards of scientific accuracy and detail. General information about azetidine derivatives or computational chemistry techniques cannot substitute for specific research on the target molecule.

Molecular Modeling and Simulation

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (in silico)

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular descriptors influence a compound's efficacy, QSAR models can predict the activity of novel molecules, thereby streamlining the drug discovery process.

Pharmacophore modeling, another critical in silico tool, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for its interaction with a specific biological target. This model serves as a 3D query to screen compound libraries for molecules that possess the required features, facilitating the discovery of new active compounds.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles of QSAR have been widely applied to broader classes of azetidine derivatives to predict their biological activities, such as antimicrobial, anticancer, and antiviral effects. These studies establish a foundation for understanding how physicochemical properties and structural attributes of the azetidine scaffold and its substituents govern their interactions with biological targets.

For instance, QSAR studies on various series of azetidin-2-one (B1220530) derivatives have successfully correlated molecular descriptors with their observed biological activities. These models often highlight the importance of electronic, steric, and hydrophobic parameters in determining the potency of the compounds. The development of such predictive models typically involves the following steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities is gathered.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

The insights gained from these general azetidine QSAR models can be extrapolated to hypothesize the potential biological interactions of this compound. The bromo and methoxy (B1213986) substituents on the phenyl ring, for example, would significantly influence the electronic and hydrophobic properties of the molecule, which are key parameters in many QSAR models.

Table 1: Key Molecular Descriptors Influencing Biological Activity in Azetidine Derivatives

| Descriptor Type | Specific Descriptor | Influence on Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Affects electrostatic interactions and reactivity with the target. |

| Steric | Molar Refractivity, Molecular Volume | Influences the fit of the molecule within the binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets of the target. |

| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule. |

This table is interactive. Click on the headers to sort the data.

For a compound like this compound, a hypothetical pharmacophore model could include the following features:

A Hydrogen Bond Acceptor: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor.

A Hydrogen Bond Donor: Depending on the protonation state, the nitrogen atom could also act as a hydrogen bond donor.

Aromatic Ring Feature: The methoxyphenyl group provides an aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target protein.

Halogen Bond Donor: The bromine atom can potentially form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding.

The spatial arrangement of these features is critical for the molecule's ability to bind to its biological target with high affinity and specificity. Computational software can be used to generate and validate such pharmacophore models based on the structures of known active compounds or the binding site of a target protein.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Acceptor | Azetidine Nitrogen | Hydrogen Bonding |

| Aromatic Ring | Methoxyphenyl Group | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Center | Bromo-substituted Phenyl Ring | Hydrophobic Interaction |

| Halogen Bond Donor | Bromine Atom | Halogen Bonding |

This table is interactive. Users can filter the data based on the feature or interaction type.

By integrating the findings from QSAR and pharmacophore modeling studies on related azetidine derivatives, researchers can construct robust hypotheses about the structure-activity relationships of this compound. These computational insights are invaluable for the rational design of future analogs with improved potency, selectivity, and pharmacokinetic properties.

Investigation of Biological Interactions in Vitro and in Silico of 2 5 Bromo 2 Methoxyphenyl Azetidine and Its Derivatives

Rationale for Biological Evaluation of Azetidine (B1206935) Scaffolds

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has garnered significant attention from medicinal chemists as a valuable scaffold in drug discovery. nih.govresearchgate.net Despite initial challenges related to its synthesis, the unique structural properties of the azetidine moiety—including satisfactory stability, molecular rigidity, and high ring-strain energy—make it an attractive component for designing novel therapeutic agents. nih.govresearchgate.net The conformational restriction imposed by the azetidine ring can lead to a more defined spatial orientation of substituents, which may decrease the entropy of binding to a biological target and thereby enhance affinity and selectivity. enamine.net

Compounds incorporating the azetidine scaffold have demonstrated a remarkably broad and diverse range of pharmacological activities. These include anticancer, antibacterial, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. nih.govresearchgate.netjmchemsci.com Furthermore, azetidine derivatives have been investigated for their potential in treating central nervous system (CNS) disorders, acting as dopamine (B1211576) antagonists, and inhibiting various enzymes critical to disease pathways. nih.govresearchgate.net The proven success of azetidine-containing drugs, such as the antihypertensive agent Azelnidipine, further validates the utility of this scaffold. enamine.net This wide spectrum of biological activity provides a strong rationale for the continued synthesis and biological evaluation of novel azetidine derivatives, including substituted compounds like 2-(5-Bromo-2-methoxyphenyl)azetidine, to explore their therapeutic potential.

In Vitro Studies of Molecular Mechanisms

In vitro and in silico studies are crucial for elucidating the specific molecular interactions through which azetidine derivatives exert their biological effects. These investigations allow for a detailed understanding of how these compounds engage with biological targets, inhibit enzymes, bind to receptors, and modulate cellular pathways.

Azetidine derivatives have been extensively studied as inhibitors of various enzymes implicated in human diseases, particularly in oncology.

Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 protein is a critical transcription factor that, when constitutively activated, plays a key role in tumor cell proliferation, survival, and metastasis. Azetidine-based compounds have emerged as a promising class of direct STAT3 inhibitors. researchgate.netacs.org Researchers have developed (R)-azetidine-2-carboxamide analogues that demonstrate potent STAT3-inhibitory activity with sub-micromolar potencies. acs.orgresearchgate.net For instance, compounds such as 5a, 7g, and 9k have been shown to effectively inhibit STAT3 DNA-binding activity in electrophoretic mobility shift assays (EMSA). acs.orgnih.gov Certain derivatives, like H172 and H182, exhibit high selectivity for STAT3 over other STAT family members, such as STAT1 and STAT5. nih.govnih.gov

| Compound | Assay | IC₅₀ (μM) | Binding Affinity (KD, nM) | Reference |

|---|---|---|---|---|

| 5a | STAT3 DNA-Binding (EMSA) | 0.55 | - | acs.org |

| 5o | STAT3 DNA-Binding (EMSA) | 0.38 | - | researchgate.net |

| 8i | STAT3 DNA-Binding (EMSA) | 0.34 | - | nih.gov |

| 7g | STAT3 DNA-Binding (EMSA) | - | 880 | acs.orgnih.gov |

| 9k | STAT3 DNA-Binding (EMSA) | - | 960 | acs.orgnih.gov |

| H172 (9f) | STAT3 Activity | 0.38 - 0.98 | - | nih.govnih.gov |

| H182 | STAT3 Activity | 0.38 - 0.98 | - | nih.govnih.gov |

Tubulin: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division, making them a key target for anticancer therapies. mdpi.com Several azetidine-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, a series of chiral azetidin-2-ones were developed, with one fluorinated compound (designated as 18) exhibiting potent activities against multiple cancer cell lines, with IC₅₀ values in the low nanomolar range. nih.gov Other studies have explored 1,4-diaryl-2-azetidinone derivatives as analogues of Combretastatin A-4 (CA-4), a well-known tubulin inhibitor that binds to the colchicine (B1669291) site. mdpi.comnih.gov

| Compound Class | Target Cancer Cell Lines | IC₅₀ | Reference |

|---|---|---|---|

| Chiral fluorinated azetidin-2-one (B1220530) (18) | Various cancer cell lines | 1.0 - 3.6 nM | nih.gov |

| 1,4-diaryl-2-azetidinone (β-lactam) | MCF-7, MDA-MB-231 | Low nanomolar | mdpi.com |

| 3-substituted 1,4-diaryl-2-azetidine | - | 31 - 63 nM (Cell proliferation) | nih.gov |

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system. nih.govwikipedia.org Inhibition of MAGL increases 2-AG levels, which has therapeutic potential for neurological and inflammatory conditions. researchgate.netfrontiersin.org Azetidine and piperidine (B6355638) carbamates have been identified as highly efficient, covalent inhibitors of MAGL. nih.gov The discovery and optimization of these 3-substituted azetidine carbamate (B1207046) inhibitors have been guided by structural biology, including the generation of inhibitor-bound MAGL crystal structures. nih.gov

| Compound Class | Inhibition Type | Key Feature | Reference |

|---|---|---|---|

| 3-Substituted Azetidine Carbamates | Irreversible, Covalent | Highly efficient and selective | nih.gov |

| Azetidine HFIP Carbamates | Irreversible | Linker between HFIP carbamate and lipophilic scaffold | nih.gov |

| Azetidinyl Amide Derivatives | Reversible | Thiazole derivatives showed high potency | nih.gov |

The mechanisms by which azetidine derivatives inhibit their target enzymes are often characterized by high affinity and, in some cases, covalent modification.

For STAT3 , isothermal titration calorimetry (ITC) studies have confirmed a direct, high-affinity binding of azetidine inhibitors to the STAT3 protein. acs.orgnih.gov The mechanism often involves preventing STAT3 from binding to its target DNA sequences. nih.gov Some of the most potent azetidine compounds act as irreversible inhibitors by forming covalent bonds with specific cysteine residues (Cys426 and Cys468) on the STAT3 protein, a mechanism confirmed by mass spectrometry and site-directed mutagenesis. nih.govnih.gov

In the case of tubulin , azetidine-based inhibitors function by disrupting the dynamic equilibrium of microtubule polymerization. nih.gov This leads to a breakdown of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase. nih.gov X-ray crystallography studies have shown that some of these compounds bind to the colchicine binding site at the interface of α- and β-tubulin, similar to other known tubulin-destabilizing agents. nih.gov

The inhibition of MAGL by azetidine carbamates is characterized by an irreversible, covalent mechanism. nih.govnih.gov These inhibitors act by carbamoylating the catalytic serine residue (Ser122) within the active site of the enzyme, rendering it inactive. wikipedia.orgnih.gov This covalent modification is highly efficient and contributes to the high potency and selectivity of these compounds. nih.gov

The rigid structure of the azetidine scaffold makes it a suitable framework for developing ligands that target CNS receptors. While specific binding data for this compound is not extensively documented, studies on other azetidine derivatives indicate potential interactions with key neurotransmitter systems. Azetidine-containing compounds have been noted for their dopamine antagonist activity. nih.gov

Receptor binding assays are employed to determine the affinity of these compounds for specific receptor subtypes. For example, competitive binding assays using radiolabeled ligands like [³H]-spiperone are used to measure the affinity of test compounds for dopamine D2 and D3 receptors. frontiersin.orgmdpi.com Similarly, assays for serotonin (B10506) (5-HT) receptors are used to evaluate ligand interactions. acnp.org Although many azetidine derivatives have been synthesized for CNS applications, detailed structure-activity relationships for dopamine and serotonin receptor binding are still an active area of research. nih.govnih.gov Some studies have focused on azetidine derivatives as conformationally constrained analogs of GABA, evaluating their affinity for GABA transporters (GAT-1 and GAT-3), which, while not receptors, are key proteins in neurotransmitter signaling. drugbank.com

Beyond direct enzyme or receptor interactions, the biological effects of azetidine derivatives are also investigated at the cellular level by studying their impact on signaling pathways.

A primary outcome of the activity of anticancer azetidine derivatives is the induction of apoptosis, or programmed cell death. Azetidine-based STAT3 inhibitors have been shown to inhibit the survival of cancer cells that harbor constitutively active STAT3, leading to a loss of viable cells and tumor cell death. acs.orgnih.govnih.gov Treatment with these compounds leads to the inhibition of colony formation and the induction of apoptosis in human breast cancer cells. researchgate.netnih.gov Likewise, azetidine-based tubulin polymerization inhibitors also trigger apoptosis as a downstream consequence of mitotic arrest. nih.gov

Studies also analyze how azetidine compounds modulate gene expression to exert their effects. For instance, the non-protein amino acid L-azetidine-2-carboxylic acid was found to trigger a pro-inflammatory response in BV2 microglial cells. This was accompanied by a robust increase in the expression of pro-inflammatory marker genes, including IL-1β, IL-6, NOS2, CD68, and MHC-2a. mdpi.com Such gene expression analyses provide deeper insight into the cellular pathways affected by these compounds and help to characterize their broader biological profiles.

Target Deconvolution Studies

There are no publicly available scientific studies detailing the target deconvolution of this compound. The process of identifying the specific molecular targets with which a compound interacts is crucial for understanding its mechanism of action. Methodologies for target deconvolution often include affinity chromatography, activity-based protein profiling, and in silico computational approaches. However, the application of these techniques to this compound has not been reported in the reviewed literature. Therefore, its biological targets remain unidentified.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Comprehensive structure-activity relationship (SAR) studies specifically focused on analogs of this compound are not documented in the available scientific literature. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds by systematically modifying their chemical structure to enhance biological activity and selectivity. While research exists for other classes of azetidine derivatives, the specific contributions of the substituents in this compound have not been elucidated through dedicated analog synthesis and evaluation. nih.govresearchgate.netmedwinpublishers.com

Impact of Bromo and Methoxy (B1213986) Substituents on Biological Interaction

A detailed analysis of the impact of the bromo and methoxy substituents on the biological interactions of this compound is not available. The electronic and steric properties of the bromine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring are expected to influence the compound's binding affinity and selectivity for its biological targets. Halogen bonding, for instance, could play a role due to the bromine substituent. The methoxy group can act as a hydrogen bond acceptor and influence the compound's conformation and metabolic stability. However, without experimental data from SAR studies, any discussion of their specific impact on the biological activity of this particular molecule would be speculative.

Effect of Azetidine Ring Substitution Pattern on Activity

The effect of the substitution pattern on the azetidine ring of this compound on its biological activity has not been investigated. The azetidine ring provides a rigid scaffold that positions the 5-bromo-2-methoxyphenyl group in a specific orientation for interaction with biological macromolecules. Modifications to the azetidine ring, such as substitution at the nitrogen atom or at the 3- and 4-positions, are common strategies to explore the chemical space around a pharmacophore and improve drug-like properties. nih.gov Nevertheless, no such studies have been published for analogs of this compound.

Advanced Biological Screening Methodologies (e.g., High-Throughput Screening)

There is no evidence in the scientific literature of this compound being subjected to advanced biological screening methodologies, such as high-throughput screening (HTS). HTS allows for the rapid assessment of a compound's activity against a large number of biological targets. The absence of HTS data for this compound means that its broader pharmacological profile remains unexplored.

Derivatization and Chemical Transformations of 2 5 Bromo 2 Methoxyphenyl Azetidine

Functionalization of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring allows for the introduction of various substituents, enabling the synthesis of a diverse range of derivatives. These functionalizations can occur at both the nitrogen and carbon atoms of the ring.

Carbon-Carbon Bond Forming Reactions

While specific examples for 2-(5-bromo-2-methoxyphenyl)azetidine are not documented, the formation of carbon-carbon bonds at the azetidine ring is a known transformation for analogous structures. The nitrogen atom of the azetidine can be functionalized through N-alkylation or N-acylation, which can be followed by deprotonation at the adjacent C2 position to generate a nucleophile for subsequent reactions with electrophiles. For 2-aryl azetidines, α-lithiation has been demonstrated to be a viable strategy for introducing substituents at the C2 position. This approach could potentially be applied to this compound to introduce alkyl or aryl groups.

Another potential avenue for C-C bond formation is through palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring could be a handle for Suzuki or other similar coupling reactions, although this modifies the phenyl ring rather than the azetidine itself.

Carbon-Heteroatom Bond Forming Reactions (e.g., C-S, C-O, C-N)

The formation of carbon-heteroatom bonds on the azetidine ring is a common strategy for introducing functional diversity. For this compound, the secondary amine nitrogen is a prime site for such modifications.

N-Functionalization:

N-Alkylation and N-Acylation: The nitrogen atom of the azetidine ring can readily undergo nucleophilic attack on various electrophiles. Standard N-alkylation and N-acylation reactions would be expected to proceed under typical conditions to yield a range of N-substituted derivatives.

Table 1: Potential N-Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-2-(5-bromo-2-methoxyphenyl)azetidine |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-2-(5-bromo-2-methoxyphenyl)azetidine |

Modification of the Phenyl Substituent

The substituted phenyl ring of this compound offers multiple sites for further chemical modification.

Aromatic Functionalization (e.g., further halogenation, nitration)

The existing bromo and methoxy (B1213986) groups on the phenyl ring direct the position of subsequent electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these electronic effects would govern the regioselectivity of further functionalization. For instance, nitration or further halogenation would likely occur at the positions ortho or para to the methoxy group and meta to the bromo group.

Transformations involving the Methoxy Group

The methoxy group is susceptible to cleavage under strong acidic conditions (e.g., HBr, HI) or with Lewis acids (e.g., BBr₃) to yield the corresponding phenol (B47542). This transformation would provide a handle for further derivatization, such as etherification or esterification.

Ring-Opening and Ring-Expansion Reactions of the Azetidine Moiety

The ring strain of the azetidine moiety makes it susceptible to ring-opening and ring-expansion reactions, providing access to other important nitrogen-containing scaffolds.

Ring-Opening Reactions: Nucleophilic ring-opening of 2-aryl-azetidines is a well-established process. The reaction is typically initiated by activation of the azetidine nitrogen, for example, by protonation or quaternization, making the ring more susceptible to nucleophilic attack. For this compound, nucleophilic attack would be expected to occur at the C2 position, leading to cleavage of the C2-N bond, due to the stabilization of a potential positive charge at the benzylic position.

Ring-Expansion Reactions: Ring-expansion of azetidines to form five-membered rings like pyrrolidines is a known synthetic strategy. These reactions often proceed via intramolecular rearrangement of an intermediate formed from the azetidine. While specific conditions for this compound have not been reported, general methods for the ring-expansion of 2-substituted azetidines could potentially be applied.

Table 2: Potential Ring-Opening and Ring-Expansion Reactions

| Reaction Type | General Conditions | Potential Product Class |

|---|---|---|

| Nucleophilic Ring-Opening | Acid catalysis, Nucleophile (e.g., halides, alcohols, thiols) | γ-Amino alcohols, γ-aminothiols, etc. |

Synthesis of Larger Nitrogen-Containing Heterocycles

The expansion of the azetidine ring offers a powerful strategy for the synthesis of larger, more therapeutically relevant nitrogen heterocycles such as pyrrolidines, piperidines, and azepanes. While specific studies on this compound are not extensively documented, the general reactivity of 2-arylazetidines provides a strong predictive framework for its chemical behavior.

One common approach to ring expansion involves the activation of the azetidine nitrogen, followed by an intramolecular rearrangement. For instance, treatment of 2-arylazetidines with reagents that can form a reactive intermediate, such as an azetidinium ion, can trigger a rearrangement to a five-membered pyrrolidine (B122466) ring. researchgate.net The regioselectivity of this expansion is influenced by the stability of the potential carbocationic intermediates, with the aryl group at the 2-position playing a crucial role in directing the rearrangement.

Another strategy involves the introduction of a suitable functional group on the azetidine ring that can participate in an intramolecular cyclization, leading to a larger ring system. For example, a side chain appended to the nitrogen or carbon framework of the azetidine can be designed to cyclize and form a fused or spirocyclic system containing a larger heterocyclic ring. The inherent strain of the azetidine ring often provides the thermodynamic driving force for such transformations. researchgate.net

The table below summarizes potential ring expansion reactions applicable to this compound based on known transformations of analogous 2-arylazetidines.

| Starting Material | Reagents and Conditions | Product | Ring System |

| 2-Arylazetidine | Acid Catalyst (e.g., HBF₄) | 3-Arylpyrrolidine | Pyrrolidine |

| N-Acyl-2-arylazetidine | Lewis Acid (e.g., BF₃·OEt₂) | Dihydropyrrole derivative | Pyrrolidine |

| 2-(ω-Haloalkyl)azetidine | Base | Fused bicyclic system | Pyrrolidine/Piperidine (B6355638) |

Preparation of Acyclic Derivatives

The strain energy of the azetidine ring also makes it susceptible to nucleophilic ring-opening reactions, providing a convenient route to highly functionalized acyclic amines. researchgate.netnih.gov The regioselectivity of the ring-opening is a key consideration and is influenced by both steric and electronic factors. In the case of this compound, the presence of the aryl group at the C2 position makes this carbon susceptible to nucleophilic attack, particularly upon activation of the nitrogen atom. iitk.ac.in

A wide variety of nucleophiles can be employed to open the azetidine ring, including halides, cyanides, alkoxides, and organometallic reagents. nih.gov Activation of the azetidine nitrogen, typically by N-acylation, N-sulfonylation, or quaternization, enhances the electrophilicity of the ring carbons and facilitates the nucleophilic attack. iitk.ac.in For instance, N-tosylated 2-arylazetidines have been shown to undergo regioselective ring-opening with various nucleophiles to afford γ-substituted amines. nih.gov

The following table illustrates potential acyclic derivatives that could be synthesized from this compound.

| Starting Material | Nucleophile | Product Type |

| N-Activated this compound | Halide (e.g., LiCl, LiBr) | γ-Haloamine |

| N-Activated this compound | Cyanide (e.g., KCN) | γ-Amino nitrile |

| N-Activated this compound | Alcohol/Phenol | γ-Amino ether |

| N-Activated this compound | Grignard Reagent (e.g., PhMgBr) | γ-Amino alcohol |

Applications as Chiral Templates and Ligands in Asymmetric Catalysisiitk.ac.inbirmingham.ac.uk

Chiral, non-racemic azetidines are highly valuable building blocks in asymmetric synthesis. birmingham.ac.uk They can serve as chiral auxiliaries, directing the stereochemical outcome of reactions on an attached substrate, or as chiral ligands for transition metal catalysts, enabling the enantioselective synthesis of a wide range of molecules.

While specific applications of enantiopure this compound in asymmetric catalysis have not been reported, its structural features make it a promising candidate. The C2-stereocenter, bearing the substituted phenyl group, can create a well-defined chiral environment. The nitrogen atom provides a coordination site for metal catalysts, and the bromo and methoxy substituents on the phenyl ring offer opportunities for further functionalization and electronic tuning of the ligand.

Azetidine-based ligands have been successfully employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The conformational rigidity of the four-membered ring is often cited as a key factor in achieving high levels of stereocontrol. By analogy to known chiral azetidine ligands, enantiomerically pure this compound could be derivatized, for example, by introducing phosphine (B1218219) or other coordinating groups, to generate novel ligands for asymmetric catalysis.

The development of synthetic routes to enantiopure this compound would be the first critical step towards exploring its potential in this exciting area of chemistry.

Future Directions and Research Gaps in 2 5 Bromo 2 Methoxyphenyl Azetidine Chemistry

Development of Novel and More Efficient Synthetic Strategies

The synthesis of substituted azetidines is often challenging due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.comresearchgate.net While general methods for azetidine (B1206935) synthesis exist, strategies tailored for the efficient and scalable production of 2-(5-bromo-2-methoxyphenyl)azetidine are yet to be developed. Future research should focus on establishing robust synthetic routes that allow for facile access to this core structure.

Key research objectives in this area include:

Exploration of Cycloaddition Reactions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, presents a promising avenue for constructing the azetidine ring. rsc.orgrsc.org Future work could investigate the reaction between an imine derived from 5-bromo-2-methoxybenzaldehyde (B189313) and various alkenes under visible-light photocatalysis to optimize yield and stereoselectivity. rsc.org

Intramolecular Cyclization Strategies: Intramolecular C-N bond formation is a common method for synthesizing cyclic amines. magtech.com.cn Strategies involving the cyclization of γ-amino alcohols or other suitably functionalized precursors derived from 5-bromo-2-methoxyphenyl building blocks could provide a direct and efficient route. iitk.ac.in For example, a synthetic pathway starting from a corresponding β-amino ester could be cyclized to form the azetidine ring. medwinpublishers.com

C-H Activation and Functionalization: Modern synthetic methods involving direct C-H activation could offer a novel approach. rsc.org Research could explore the direct C-H arylation of an N-protected azetidine with a 1,4-dibromo-2-methoxybenzene derivative, or related C-H amination strategies, to form the target compound in a step-economical fashion. rsc.org

Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes in strain-release reactions has emerged as a powerful method for generating functionalized azetidines. rsc.orgacs.org Investigating the addition of organometallic reagents derived from 1,4-dibromo-2-methoxybenzene to azabicyclo[1.1.0]butane could yield novel and efficient pathways.

A comparative analysis of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Precursors | Key Advantages | Potential Challenges |

| Aza-Paternò-Büchi Reaction | 5-Bromo-2-methoxybenzaldehyde, Ethylene (B1197577) | Direct formation of the ring system | Photochemical setup required, potential for side reactions |

| Intramolecular Cyclization | Substituted γ-amino alcohols or halides | Utilizes established chemical principles | Multi-step synthesis of precursor may be required |

| C-H Activation/Arylation | N-Boc-azetidine, 1,4-Dibromo-2-methoxybenzene | High atom economy, late-stage functionalization | Catalyst screening and optimization needed |

| Strain-Release Homologation | Azabicyclo[1.1.0]butane, Grignard reagents | Access to densely functionalized products | Availability and stability of strained precursors |

Exploration of Underexplored Reactivity Profiles

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening reactions under appropriate conditions. researchgate.netrsc.org The specific reactivity profile of this compound remains uninvestigated. Future studies should systematically explore its behavior with various reagents to unlock its potential as a synthetic intermediate.

Areas for investigation include:

Ring-Opening Reactions: The azetidine ring can be opened by nucleophiles, often facilitated by activation of the nitrogen atom (e.g., as an N-tosyl derivative). rsc.orgiitk.ac.in A systematic study of ring-opening reactions with various nucleophiles (halides, cyanides, organometallics) could yield valuable γ-aminophenyl derivatives.

[4+2] Cycloaddition Reactions: Activated N-tosylazetidines can function as masked 1,4-dipoles in cycloaddition reactions with nitriles or other dienophiles, providing access to six-membered nitrogen-containing heterocycles. iitk.ac.in

Functionalization of the Phenyl Ring: The bromo substituent on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the synthesis of a diverse library of derivatives with varied substituents at the 5-position, enabling structure-activity relationship (SAR) studies.

Modification of the Azetidine Core: The N-H bond of the azetidine can be readily functionalized to introduce a wide array of substituents, thereby modulating the compound's physicochemical and biological properties. nih.gov

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools for predicting reaction outcomes and designing novel molecules with desired properties, reducing the need for extensive trial-and-error experimentation. mit.edu Applying these methods to this compound could accelerate its development significantly.

Future computational studies should focus on:

Predicting Synthetic Feasibility: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction energy profiles of potential synthetic routes, such as the aza-Paternò-Büchi reaction. mit.edu This can help identify the most energetically favorable pathways and predict substrate compatibility before attempting them in the lab. mit.edunih.gov

Modeling Reactivity: Computational analysis can elucidate the factors governing the regioselectivity of ring-opening reactions and predict the outcomes of cycloaddition reactions. iitk.ac.inemich.edu

In Silico Drug Design: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound derivatives. acs.org This information can guide the rational design of more potent and selective analogs by suggesting modifications that enhance binding affinity and specificity.

Broader Investigation of In Vitro Biological Interactions and Mechanistic Insights

Azetidine-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. medwinpublishers.comlifechemicals.comjmchemsci.com The specific biological profile of this compound is unknown. A broad, systematic investigation of its interactions with various biological targets is a critical research gap.

A key area of interest lies in the field of epigenetics, particularly as an inhibitor of bromodomain and extra-terminal domain (BET) proteins. nih.gov The known BET inhibitor PFI-1 features a 2-methoxyphenylsulfonamide moiety, suggesting that the 2-methoxyphenyl group of the target compound could be a starting point for designing new BET inhibitors. acs.orgnih.govaacrjournals.org

A proposed screening cascade could include:

| Assay Type | Specific Targets / Cell Lines | Purpose |

| Initial Cytotoxicity Screen | NCI-60 panel or similar cancer cell line panels | To identify general antiproliferative activity. |

| Antimicrobial Assays | Panels of Gram-positive and Gram-negative bacteria, fungal strains | To explore potential as an antimicrobial agent. nih.govresearchgate.net |

| Epigenetic Target Screening | BET bromodomains (BRD2, BRD3, BRD4), other bromodomains, histone methyltransferases | To test the hypothesis of activity as an epigenetic modulator. nih.gov |

| Kinase Profiling | Broad panel of human kinases | To identify any off-target effects or novel kinase inhibitory activity. |

| Mechanistic Cellular Assays | Cell cycle analysis (FACS), apoptosis assays (Annexin V staining) | To determine the cellular mechanism of action if antiproliferative activity is observed. nih.govaacrjournals.org |

Application in Chemical Probe Development and Target Validation

Should initial screenings reveal potent and selective biological activity, this compound could serve as an excellent scaffold for the development of chemical probes. acs.org Chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets. nih.gov

The path from a bioactive "hit" to a validated chemical probe involves several stages:

Optimization of Potency and Selectivity: A medicinal chemistry campaign, guided by SAR and computational modeling, would be initiated to improve the potency against the primary target and enhance selectivity over other related proteins.

Development of Functionalized Analogs: The scaffold would be modified to incorporate "handles" for further functionalization. For instance, an alkyne or azide (B81097) group could be introduced via cross-coupling at the bromo-position, allowing for "click" chemistry.

Creation of Affinity-Based Probes: A potent analog could be attached to a solid support (e.g., agarose (B213101) beads) via a linker to create a reagent for affinity chromatography. This would enable "pull-down" experiments from cell lysates to identify the protein targets that bind to the compound.